
Levamlodipine Besylate
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Levamlodipine Besylate involves several steps. One common method includes the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonia to form 2-chlorobenzylidene ethyl acetoacetate. This intermediate is then reacted with methyl 3-aminocrotonate to form the dihydropyridine ring . The final step involves the resolution of the racemic mixture to obtain the S-enantiomer, which is then converted to its besylate salt form .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process includes the use of microcrystalline cellulose, sodium starch glycolate, calcium phosphate, and xylitol as excipients to form tablets .
化学反応の分析
Types of Reactions: Levamlodipine Besylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form inactive metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions are typically inactive metabolites that are excreted from the body .
科学的研究の応用
Clinical Applications
-
Hypertension Management
- Levamlodipine is indicated for treating hypertension in both adults and pediatric patients aged six years and older. It can be used as monotherapy or in combination with other antihypertensive agents .
- A study demonstrated that levamlodipine significantly reduced systolic blood pressure in patients with isolated systolic hypertension, with an average reduction of 22 mmHg after four weeks of treatment .
- Combination Therapy
- Elderly Patients
Table 1: Efficacy of this compound in Clinical Trials
Notable Findings
- A retrospective study found that patients receiving levamlodipine had lower cardiovascular event rates compared to those on other antihypertensive therapies, highlighting its potential benefits beyond blood pressure control .
- A systematic review focusing on combination therapy indicated that adding levamlodipine to treatment regimens improved overall efficacy, particularly in patients who did not achieve target blood pressure with monotherapy alone .
Safety Profile
Levamlodipine is generally well-tolerated, with most adverse reactions being mild to moderate. Common side effects include peripheral edema and hypotension, which are consistent with other calcium channel blockers . Importantly, studies have shown that the incidence of serious adverse events is low, reinforcing its safety as a long-term treatment option for hypertension .
作用機序
Levamlodipine Besylate exerts its effects by inhibiting the transmembrane influx of calcium through L-type calcium channels into vascular and cardiac smooth muscles. This inhibition leads to vasodilation and a subsequent decrease in blood pressure . The compound selectively binds to and blocks L-type calcium channels, reducing peripheral vascular resistance and improving blood flow .
類似化合物との比較
Amlodipine: A racemic mixture containing both R- and S-enantiomers.
Nifedipine: Another dihydropyridine calcium channel blocker used to treat hypertension and angina.
Felodipine: Similar to Levamlodipine, it is used for its vasodilatory effects in treating hypertension.
Uniqueness of Levamlodipine Besylate: this compound is unique due to its higher selectivity and efficacy compared to the racemic mixture of amlodipine. Clinical studies have shown that a lower dose of this compound is required to achieve the same therapeutic effects as a higher dose of amlodipine .
生物活性
Levamlodipine besylate, a pharmacologically active enantiomer of amlodipine, is primarily used as an antihypertensive medication. Its biological activity extends beyond blood pressure regulation, showing potential effects on cognitive function and insulin sensitivity. This article explores the multifaceted biological activities of this compound, supported by recent research findings and case studies.
Levamlodipine acts mainly as a calcium channel blocker , specifically targeting voltage-dependent L-type calcium channels. By inhibiting calcium influx into vascular smooth muscle and cardiac cells, it leads to vasodilation and reduced blood pressure. This mechanism is crucial in managing hypertension and preventing cardiovascular complications .
Key Pharmacological Actions
- Calcium Channel Blockade : Prevents calcium entry into cells, reducing vascular resistance.
- Nitric Oxide Synthase Activation : Enhances nitric oxide production, promoting vasodilation .
Antihypertensive Effects
Levamlodipine has been shown to effectively lower blood pressure in various populations. In a clinical study involving 234 patients, this compound (2.5–5.0 mg/day) significantly reduced blood pressure over three years, comparable to losartan .
Parameter | Baseline | 12 Months (Levamlodipine) | 12 Months (Losartan) |
---|---|---|---|
Fasting Insulin (FINS) | 11.72 | 11.55 | 9.33 |
Insulin Sensitivity Index (ISI) | -4.27 | -4.20 | -4.06 |
Cognitive Function Improvement
Recent studies indicate that low doses of levamlodipine can improve cognitive functions in models of vascular dementia (VaD). In a mouse model with induced hypoperfusion, administration of levamlodipine (0.1 mg/kg) restored cognitive performance as measured by the Morris Water Maze test . The treatment also positively influenced biochemical markers associated with learning and memory.
Research Findings
- Cognitive Enhancement in VaD Models :
- Insulin Resistance :
- Safety Profile :
Case Study: Vascular Dementia
In a controlled experimental setup involving mice subjected to right unilateral common carotid artery occlusion (rUCCAO), levamlodipine treatment at doses of 0.1 mg/kg and 0.5 mg/kg showed significant improvements in cognitive function without affecting microglial or astrocytic activation levels . This suggests that its cognitive benefits may operate through mechanisms independent of neuroinflammation.
特性
IUPAC Name |
benzenesulfonic acid;3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O5.C6H6O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9)/t17-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBWCRDSRKPIDG-LMOVPXPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31ClN2O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150566-71-5 | |
Record name | 3,5-Pyridinedicarboxylic acid, 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-, 3-ethyl 5-methyl ester, (4S)-, benzenesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150566-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levamlodipine besylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150566715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LEVAMLODIPINE BESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/885H5YC40L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。